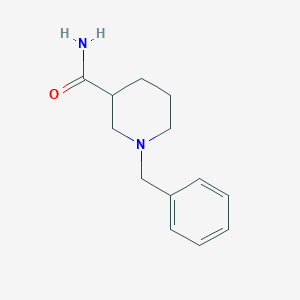
1-Benzylpiperidine-3-carboxamide
Cat. No. B2889117
Key on ui cas rn:
94379-05-2
M. Wt: 218.3
InChI Key: QKDBCVUPRORMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08338142B2
Procedure details


Cupriavidus sp. KNK-J915 stain (FERN BP-10739) was inoculated in a medium (glycerol 1.0%, peptone 0.5%, malt extract 0.3%, yeast extract 0.3%, isovaleronitrile 0.1%, pH 7.0) sterilized in a Sakaguchi flask, and stirred and cultivated at 30° C. for 72 hours. After completion of the cultivation, the bacterial cells were collected by centrifugal separation, and suspended in 100 mM phosphate buffer (pH 7.0) to obtain a 20-fold concentrated bacterial cell suspension. To the bacterial cell suspension (100 ml), racemic 1-benzylnipecotamide (5 g) was added. The pH of the solution was adjusted to 7 using NaOH, and then the mixture was shaken at 30° C. for 60 hours. After completion of the reaction, solid substance such as bacterial cells was removed by centrifugal separation from the reaction mixture, and the pH of the mixture was adjusted to 10.0 using NaOH. The mixture was stirred at room temperature for 1 hour, and then precipitated crystal was filtrated to obtain 2.4 g of (R)-1-benzylnipecotamide. The compound was analyzed by the method of Example 1; as a result, the optical purity was 99.8% ee.


[Compound]
Name
suspension
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:16][CH2:15][CH2:14][CH:10]([C:11]([NH2:13])=[O:12])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>>[CH2:1]([N:8]1[CH2:16][CH2:15][CH2:14][C@@H:10]([C:11]([NH2:13])=[O:12])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(=O)N)CCC1
|
[Compound]
|
Name
|
suspension
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
KNK-J915 stain (FERN BP-10739) was inoculated in a medium (glycerol 1.0%, peptone 0.5%, malt extract 0.3%, yeast extract 0.3%, isovaleronitrile 0.1%, pH 7.0)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the cultivation, the bacterial cells were collected by centrifugal separation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a 20-fold concentrated bacterial cell suspension
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was shaken at 30° C. for 60 hours
|
|
Duration
|
60 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction, solid substance such as bacterial cells
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by centrifugal separation from the reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated crystal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtrated
|
Outcomes


Product
Details
Reaction Time |
72 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1C[C@H](C(=O)N)CCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 48% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
